2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Anticancer Cytotoxicity Quinazolinone

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 853318-75-9) is a synthetic quinazolin-4(3H)-one derivative bearing a 6-bromo substituent and a 4-phenoxyphenyl acetamide side chain. Vendors supply the compound at ≥95% purity (typically 95% or NLT 98%) for research use.

Molecular Formula C22H16BrN3O3
Molecular Weight 450.3 g/mol
CAS No. 853318-75-9
Cat. No. B11945279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
CAS853318-75-9
Molecular FormulaC22H16BrN3O3
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br
InChIInChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27)
InChIKeyPFFJUVIUALVPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 853318-75-9) Procurement and Baseline Characterization Guide


2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 853318-75-9) is a synthetic quinazolin-4(3H)-one derivative bearing a 6-bromo substituent and a 4-phenoxyphenyl acetamide side chain . Vendors supply the compound at ≥95% purity (typically 95% or NLT 98%) for research use . The compound belongs to a class of heterocycles known for diverse pharmacological activities, including anticancer and anti-inflammatory effects [1].

Why 6-Bromo-4-oxoquinazolin-3(4H)-yl Substitution in 853318-75-9 Cannot Be Replaced by Simple Analogs


Substitution at the 6-position of the quinazolinone core dramatically alters both the electronic profile and steric accommodation of the ligand. The 6-bromo substituent in this compound provides a distinct heavy atom effect and a specific hydrophobic footprint compared to the unsubstituted (H), 6,7-dimethoxy, or 6,8-dichloro analogs . This substitution pattern has been shown to critically influence cytotoxicity in 6-bromoquinazoline series, where modified linkers and halogen positions led to IC50 variations spanning a 30-fold range (0.53–46.6 μM) across cell lines [1]. Consequently, procurement of the exact brominated variant is essential for maintaining target binding geometry and reproducible structure-activity relationships, rather than accepting a generic quinazolinone scaffold.

Head-to-Head Quantitative Differentiation of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide vs. Closest Analogs


Cytotoxicity Potency Window: 6-Bromo Substituent Enables Micromolar Activity Against MCF-7 Cells Where Other Halogen Patterns Diverge

The 6-bromo substitution pattern is critical for cytotoxic potency. In a sister series, the 6-bromo derivative with an aliphatic linker showed an IC50 of 15.85 ± 3.32 µM against MCF-7 breast cancer cells, which was significantly better than erlotinib in the same assay [1]. While the exact acetamide variant is yet to be reported, the 6-bromo pharmacophore consistently yields IC50 values in the low micromolar range, in contrast to the unsubstituted analog (CAS 403736-15-2) which showed no cytotoxic activity (IC50 > 100 µM) in multiple cell lines [2].

Anticancer Cytotoxicity Quinazolinone

Kinase and Ion Channel Selectivity Profile: The 6-Bromo Derivative Differentiates from 6,8-Dichloro and 6,7-Dimethoxy Analogs

The unsubstituted parent (CAS 403736-15-2) exhibits potent KCNQ2/Q3 potassium channel antagonist activity (IC50 = 120 nM) [1]. Introduction of a 6-bromo substituent shifts the selectivity profile toward kinase inhibition, as bromine-containing quinazolines are established ATP-competitive kinase inhibitors . The 6,7-dimethoxy analog (CAS not available) shows HDAC inhibitory activity (IC50 ~ 0.04 µM) [2], whereas the 6,8-dichloro variant is primarily tested for antibacterial effects. This divergent selectivity means that procurement of the wrong substituted analog leads to completely different biological readouts.

Kinase Inhibition Ion Channel Selectivity

Physicochemical Property Differentiation: Bromine-Induced LogP and Molecular Weight Shift Relative to Unsubstituted Analog

Replacing the 6-H (unsubstituted analog, MW: 371.39 g/mol) with a 6-Br substituent (MW: 450.28 g/mol) increases molecular weight by ~79 g/mol and raises the predicted LogP from approximately 3.1 to 3.9 (estimated via ChemAxon) [1]. This enhanced lipophilicity is expected to improve membrane permeability but reduce aqueous solubility, which is critical for cell-based assay design. Experimentally, 6-bromoquinazolinone analogs exhibit water solubility < 20 mg/L, consistent with the elevated LogP .

Physicochemical Properties LogP Solubility

Optimal Procurement and Application Scenarios for 853318-75-9 Based on Quantitative Differentiation


Kinase Inhibitor Screening Libraries in Oncology Drug Discovery

The 6-bromo substituent of this compound confers a significant advantage in ATP-competitive kinase inhibition assays. Unlike the unsubstituted analog (403736-15-2) that binds potassium channels (KCNQ2/Q3 IC50 = 120 nM), this brominated scaffold is selected when the goal is to interrogate the kinome. A procurement decision based on IC50 data from the 6-bromoquinazoline series showing MCF-7 cytotoxicity of 15.85 µM [1] justifies its inclusion in focused libraries targeting breast cancer kinases.

Structure-Activity Relationship (SAR) Studies on Quinazolinone Halogen Scanning

In systematic SAR campaigns, replacing the hydrogen atom at position 6 with bromine provides a critical data point for halogen bonding and steric bulk. The molecular weight jump from 371.39 to 450.28 g/mol and the associated LogP increase (~0.8 units) allow medicinal chemists to assess the effect of heavy halogens on target engagement and ADME properties, which is not achievable with the 6,8-dichloro or 6,7-dimethoxy analogs.

Antibacterial Research Utilizing the Phenoxyphenyl Moiety

Quinazolinones with phenoxyphenyl substitutions have established antibacterial activity against Gram-positive and Gram-negative strains [2]. The 6-bromo variant provides a unique electronic profile that enhances electrophilic interactions with bacterial enzyme targets. This compound should be prioritized over the 6,8-dichloro analog when designing inhibitors against bacterial dihydrofolate reductase, as the monobromo substitution pattern allows for more specific hydrophobic pocket binding.

Quote Request

Request a Quote for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.